molecular formula C11H13N3O B1281424 5-Amino-2-morpholinobenzonitrile CAS No. 78252-12-7

5-Amino-2-morpholinobenzonitrile

Cat. No.: B1281424
CAS No.: 78252-12-7
M. Wt: 203.24 g/mol
InChI Key: WJUOUHSBDDDFDL-UHFFFAOYSA-N
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Description

5-Amino-2-morpholinobenzonitrile is an organic compound with the molecular formula C11H13N3O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a morpholine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-morpholinobenzonitrile typically involves the following steps:

    Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Morpholine Introduction: The amino group is then reacted with morpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of benzonitrile are nitrated using concentrated nitric acid.

    Catalytic Reduction: The nitro compound is reduced using hydrogen gas and a palladium catalyst in a high-pressure reactor.

    Morpholine Coupling: The resulting amino compound is reacted with morpholine in a continuous flow reactor to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-morpholinobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Amino-2-morpholinobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-morpholinobenzonitrile involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating their activity.

    Pathway Modulation: It can influence biochemical pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-morpholinobenzonitrile: Similar structure but with different substitution pattern.

    5-Amino-2-piperidinobenzonitrile: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

5-Amino-2-morpholinobenzonitrile is unique due to the presence of both an amino group and a morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUOUHSBDDDFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509784
Record name 5-Amino-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78252-12-7
Record name 5-Amino-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium chloride (2 g) and iron powder (18.9 g) were added to a mixed solvent of water (65 ml) and ethanol (197 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-morpholinobenzonitrile (19.7 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (12.9 g), melting point: 147–148° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
catalyst
Reaction Step One
Quantity
197 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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